molecular formula C6H10O2 B6267818 rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid CAS No. 57911-27-0

rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid

Cat. No.: B6267818
CAS No.: 57911-27-0
M. Wt: 114.1
InChI Key:
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Description

rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid: is a chiral compound with a cyclopropane ring substituted with an ethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the carboxylic acid group can be converted to esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of stereochemistry and chiral synthesis.

Biology:

  • Investigated for its potential role in biological systems as a conformationally restricted analog of natural amino acids.

Medicine:

  • Explored for its potential use in the design of peptidomimetics and other pharmaceutical compounds.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and the cyclopropane ring. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclopropane ring provides conformational rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: While rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid has an ethyl group, the similar compounds have different substituents such as isopropoxycarbonyl or thiophen-2-yl groups.
  • Unique Features: The ethyl group in this compound provides distinct steric and electronic properties, making it unique in its reactivity and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl diazoacetate", "2-Butene", "Sodium hydride", "Diethyl malonate", "Benzene", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethyl diazoacetate is reacted with 2-butene in the presence of a catalyst to form a cyclopropane intermediate.", "Step 2: The cyclopropane intermediate is treated with sodium hydride to form a carbanion intermediate.", "Step 3: The carbanion intermediate is reacted with diethyl malonate to form a cyclopropane carboxylic acid intermediate.", "Step 4: The cyclopropane carboxylic acid intermediate is treated with benzene and sulfuric acid to form a benzyl ester intermediate.", "Step 5: The benzyl ester intermediate is hydrolyzed with sodium bicarbonate and water to form rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid." ] }

CAS No.

57911-27-0

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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